

# AKOS-22: A Powerful Tool for Investigating VDAC1 Oligomerization and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers

### Introduction

The Voltage-Dependent Anion Channel 1 (VDAC1) is a key protein of the outer mitochondrial membrane, acting as a gatekeeper for the passage of ions and metabolites between the mitochondria and the cytosol.[1][2] Beyond its role in cellular metabolism, VDAC1 is a critical regulator of mitochondria-mediated apoptosis.[1][3] A growing body of evidence indicates that the oligomerization of VDAC1 is a crucial step in the induction of apoptosis, leading to the formation of a large pore that facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space.[3][4][5]

**AKOS-22** is a small molecule inhibitor of VDAC1 that has been identified as a valuable tool for studying the role of VDAC1 oligomerization in apoptosis.[6][7] **AKOS-22** directly interacts with VDAC1, preventing its oligomerization and consequently inhibiting the apoptotic cascade.[1][6] These application notes provide detailed protocols for utilizing **AKOS-22** to investigate VDAC1 oligomerization and its downstream effects on mitochondrial function and cell viability.

### **Mechanism of Action**

**AKOS-22** exerts its anti-apoptotic effects by directly binding to VDAC1 with a dissociation constant (Kd) of 15.4  $\mu$ M.[1][3][6] This interaction interferes with the conformational changes required for VDAC1 monomers to assemble into oligomers upon apoptotic stimulation.[2] By inhibiting VDAC1 oligomerization, **AKOS-22** effectively blocks the release of apoptogenic



proteins, protects against the loss of mitochondrial membrane potential, reduces the production of reactive oxygen species (ROS), and prevents the dysregulation of intracellular calcium levels associated with apoptosis.[1][6]

### **Applications**

- Investigating the role of VDAC1 oligomerization in apoptosis: AKOS-22 can be used to specifically inhibit VDAC1 oligomerization, allowing researchers to dissect its contribution to the apoptotic process induced by various stimuli.
- Studying the regulation of mitochondrial permeability: By modulating the formation of the VDAC1 oligomeric pore, AKOS-22 serves as a tool to study the mechanisms governing the release of mitochondrial intermembrane space proteins.
- Elucidating signaling pathways upstream and downstream of VDAC1 oligomerization:
   AKOS-22 can be employed to probe the signaling cascades that lead to VDAC1 oligomerization and the subsequent cellular events.
- Screening for novel therapeutic agents: The inhibitory effect of AKOS-22 on VDAC1
  oligomerization provides a basis for the development of new therapeutic strategies targeting
  apoptosis in various diseases.

## **Quantitative Data Summary**

The following tables summarize the quantitative effects of **AKOS-22** on VDAC1 oligomerization and apoptosis in HeLa cells.

Table 1: Inhibition of VDAC1 Oligomerization by AKOS-22



| Apoptotic Inducer | AKOS-22 Concentration (μΜ) | % Inhibition of VDAC1 Dimerization (Mean ± SD) |
|-------------------|----------------------------|------------------------------------------------|
| Selenite          | 5                          | ~25%                                           |
| Selenite          | 7.5                        | 50%                                            |
| Selenite          | 10                         | ~60%                                           |
| Cisplatin         | 5                          | ~30%                                           |
| Cisplatin         | 7.5                        | 50%                                            |
| Cisplatin         | 10                         | ~55%                                           |

Data derived from Ben-Hail D, et al. J Biol Chem. 2016.[2]

Table 2: Inhibition of Apoptosis by AKOS-22

| Apoptotic Inducer | AKOS-22 Concentration<br>(μM) | % Inhibition of Apoptosis<br>(Annexin V positive cells)<br>(Mean ± SD) |
|-------------------|-------------------------------|------------------------------------------------------------------------|
| Selenite          | 5                             | ~30%                                                                   |
| Selenite          | 7.5                           | 50%                                                                    |
| Selenite          | 10                            | ~65%                                                                   |
| Cisplatin         | 5                             | ~20%                                                                   |
| Cisplatin         | 7.5                           | 50%                                                                    |
| Cisplatin         | 10                            | ~60%                                                                   |

Data derived from Ben-Hail D, et al. J Biol Chem. 2016.[2]

### **Experimental Protocols**

Here, we provide detailed protocols for key experiments to investigate the effects of AKOS-22.



## Protocol 1: Assessment of VDAC1 Oligomerization by Chemical Cross-linking

This protocol describes the detection of VDAC1 oligomers in cultured cells treated with an apoptotic inducer in the presence or absence of **AKOS-22**.

#### Materials:

- Cell culture medium and supplements
- HeLa cells (or other suitable cell line)
- Apoptotic inducer (e.g., Selenite, Cisplatin)
- AKOS-22 (dissolved in DMSO)
- Phosphate-Buffered Saline (PBS)
- Ethylene glycol bis(succinimidyl succinate) (EGS) cross-linker (freshly prepared in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- SDS-PAGE gels and running buffer
- Western blot transfer system and membranes
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against VDAC1
- HRP-conjugated secondary antibody
- Chemiluminescence detection reagent

#### Procedure:

Seed cells in appropriate culture plates and allow them to adhere overnight.



- Pre-incubate the cells with the desired concentrations of **AKOS-22** (e.g., 5, 7.5, 10 μM) for 1-2 hours. Include a vehicle control (DMSO).
- Induce apoptosis by adding the chosen apoptotic agent (e.g., 30  $\mu$ M Selenite for 3 hours or 15  $\mu$ M Cisplatin for 20 hours).
- Wash the cells twice with ice-cold PBS.
- Incubate the cells with a freshly prepared solution of EGS (e.g., 300 μM in PBS) for 15-30 minutes at room temperature to cross-link proteins in close proximity.
- Quench the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl, pH 7.5).
- · Lyse the cells in lysis buffer on ice.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE under non-reducing conditions.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-VDAC1 antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescence substrate and an imaging system.
   VDAC1 monomers, dimers, and higher-order oligomers will appear at their respective molecular weights.
- Quantify the band intensities to determine the percentage of VDAC1 oligomerization and its inhibition by AKOS-22.

# Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining



This protocol measures the extent of apoptosis in cells treated with an apoptotic inducer and **AKOS-22**.

#### Materials:

- Cell culture medium and supplements
- Cells of interest
- Apoptotic inducer
- AKOS-22 (dissolved in DMSO)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
- Flow cytometer

#### Procedure:

- Seed cells and treat with AKOS-22 and the apoptotic inducer as described in Protocol 1.
- Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X binding buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Add 5 μL of Annexin V-FITC and 5 μL of PI to 100 μL of the cell suspension.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X binding buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.
- Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.



 Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

## Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol assesses the effect of **AKOS-22** on the mitochondrial membrane potential using the fluorescent dye JC-1.

#### Materials:

- · Cell culture medium
- Cells of interest
- Apoptotic inducer
- AKOS-22
- JC-1 dye
- Fluorescence microscope or plate reader

#### Procedure:

- Seed cells in a suitable format (e.g., 96-well black-walled plates).
- Treat the cells with AKOS-22 and the apoptotic inducer.
- Remove the medium and wash the cells with PBS.
- Incubate the cells with JC-1 staining solution (typically 5-10  $\mu$ g/mL) for 15-30 minutes at 37°C.
- Wash the cells with PBS.
- Measure the fluorescence intensity. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic cells with low ΔΨm, JC-1



remains as monomers and emits green fluorescence (Ex/Em ~510/527 nm).

• Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential. An increase in the green/red ratio indicates depolarization.

# Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

#### Materials:

- Cell culture medium (phenol red-free)
- Cells of interest
- Apoptotic inducer
- AKOS-22
- DCFDA
- Fluorescence plate reader or flow cytometer

#### Procedure:

- Seed and treat cells with AKOS-22 and the apoptotic inducer.
- Wash the cells with PBS.
- Load the cells with DCFDA (typically 5-10  $\mu M$  in serum-free medium) for 30-60 minutes at 37°C.
- Wash the cells to remove excess probe.
- Measure the fluorescence intensity (Ex/Em ~485/535 nm). An increase in fluorescence indicates an increase in intracellular ROS levels.



# Protocol 5: Measurement of Intracellular Calcium ([Ca2+]i)

This protocol measures changes in intracellular calcium concentration using a calciumsensitive dye like Fura-2 AM.

#### Materials:

- · Cell culture medium
- · Cells of interest
- Apoptotic inducer
- AKOS-22
- Fura-2 AM
- Fluorescence plate reader with dual excitation capabilities

#### Procedure:

- Seed and treat cells with AKOS-22 and the apoptotic inducer.
- Load the cells with Fura-2 AM (typically 2-5 μM) for 30-60 minutes at 37°C.
- Wash the cells to allow for de-esterification of the dye.
- Measure the fluorescence emission at ~510 nm with excitation at both ~340 nm (calcium-bound Fura-2) and ~380 nm (calcium-free Fura-2).
- The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.

### **Visualizations**





Click to download full resolution via product page

Caption: Signaling pathway of VDAC1-mediated apoptosis and the inhibitory action of **AKOS-22**.



Click to download full resolution via product page



Caption: General experimental workflow for investigating the effects of AKOS-22.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. VDAC1 at the crossroads of cell metabolism, apoptosis and cell stress PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKOS-22 | VDAC1 Inhibitor | DC Chemicals [dcchemicals.com]
- 4. Oligomerization of the Mitochondrial Protein Voltage-Dependent Anion Channel Is Coupled to the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis is regulated by the VDAC1 N-terminal region and by VDAC oligomerization: release of cytochrome c, AIF and Smac/Diablo PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- To cite this document: BenchChem. [AKOS-22: A Powerful Tool for Investigating VDAC1
   Oligomerization and Apoptosis]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1665674#akos-22-as-a-tool-for-investigating-vdac1-oligomerization]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com